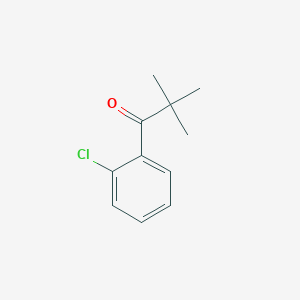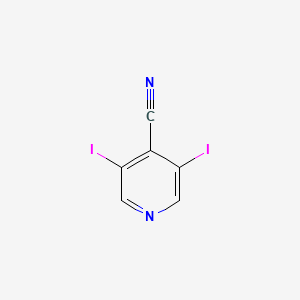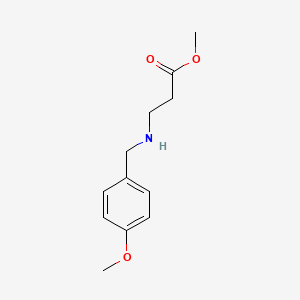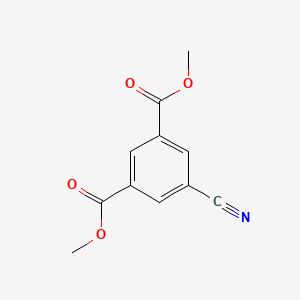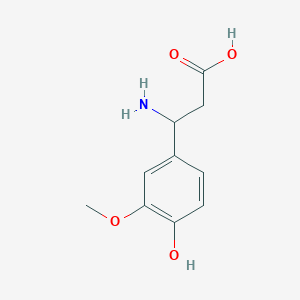
3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid
Vue d'ensemble
Description
3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid, also known as HMPA, is a metabolite produced by the gut microbiota through the conversion of 4-hydroxy-3-methoxycinnamic acid (HMCA), which is a widely distributed hydroxycinnamic acid-derived metabolite found abundantly in plants . It is a monocarboxylic acid, a phenylpropanoid, and a member of guaiacols .
Synthesis Analysis
HMPA is produced by the gut microbiota through the conversion of 4-hydroxy-3-methoxycinnamic acid (HMCA) . The intricate molecular mechanisms underlying the bioaccessibility and bioavailability profile following HMPA intake require further elucidation .Molecular Structure Analysis
The molecular formula of HMPA is C10H12O4 . It is a monocarboxylic acid that is propanoic acid in which one of the hydrogens at position 3 has been replaced by a 4-hydroxy-3-methoxyphenyl group .Chemical Reactions Analysis
HMPA is a metabolite produced by the gut microbiota through the conversion of 4-hydroxy-3-methoxycinnamic acid (HMCA) . The gut microbiota play a crucial role in transforming and metabolizing the original polyphenolic structures into smaller metabolites that can be easily absorbed and contribute to various beneficial effects on the host .Physical And Chemical Properties Analysis
The molecular weight of HMPA is 196.20 g/mol . The IUPAC name is 3-(4-hydroxy-3-methoxyphenyl)propanoic acid . The InChI is 1S/C10H12O4/c1-14-9-6-7 (2-4-8 (9)11)3-5-10 (12)13/h2,4,6,11H,3,5H2,1H3, (H,12,13) .Applications De Recherche Scientifique
Enhancing Muscle Strength
3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid (HMPA) has been shown to significantly enhance both absolute and relative grip strength. This suggests that HMPA could be a promising dietary supplement for improving muscle health and performance .
Inhibiting Protein Catabolism
HMPA has been found to inhibit muscular protein catabolism, as indicated by changes in mRNA expression levels of related genes. This could potentially help in maintaining muscle mass and function .
Antioxidant Activity
HMPA is a metabolite of caffeine and has shown high antioxidant activity. Antioxidants are crucial for protecting the body from damage by free radicals, which can lead to chronic diseases .
Biomarker for Coffee Consumption
Due to its role as a caffeine metabolite, HMPA can serve as a very sensitive biomarker for the consumption of relatively small amounts of coffee .
Inhibition of Prostaglandin E2 Production
HMPA can be used to inhibit the production of prostaglandin E2, a bioactive lipid that plays a key role in inflammation and pain .
Antidiabetic Properties
Several studies have suggested that HMPA has antidiabetic properties. This could potentially make it a valuable tool in the management of diabetes .
Anticancer Activities
HMPA has also been associated with anticancer activities. While more research is needed, this suggests that HMPA could potentially be used in cancer treatment .
Improvement of Cognitive Function
HMPA has been linked to improvements in cognitive function. This could potentially make it a valuable supplement for maintaining brain health and performance .
Mécanisme D'action
Target of Action
3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid (HMPA), also known as dihydroferulic acid, is a hydroxycinnamic acid derivative . It has been found to interact with the GPR41 receptor , which plays a crucial role in various biological activities such as physical movement, thermogenesis, and energy metabolism .
Mode of Action
HMPA significantly suppresses cAMP levels induced by forskolin in a dose-dependent manner in cells expressing the mouse GPR41 receptor . This suggests that HMPA’s interaction with its target leads to a decrease in cAMP levels, which can have various downstream effects depending on the cell type and physiological context.
Biochemical Pathways
HMPA has been shown to improve hepatic glucose and lipid metabolism, and inhibit muscular lipid metabolism and protein catabolism . This is indicated by changes in mRNA expression levels of related genes . Therefore, HMPA affects multiple biochemical pathways, particularly those involved in metabolism.
Pharmacokinetics
After oral administration of HMPA, intact and conjugated HMPAs are detected in the bloodstream, reaching maximum concentration in 15 minutes . HMPA and its conjugates are also detected in target organs 6 hours post-administration . This indicates that HMPA undergoes rapid conversion into conjugates, which broadly distribute to organs .
Result of Action
HMPA has been found to enhance grip strength and inhibit protein catabolism induced by exhaustive exercise . It significantly enhances absolute and relative grip strength . Low-dose HMPA administration increases Myf5 expression in sedentary mice, suggesting that it may promote muscle development .
Action Environment
The action of HMPA can be influenced by various environmental factors. For example, the gut microbiota plays a crucial role in transforming dietary polyphenols into HMPA . Therefore, factors that affect the gut microbiota, such as diet and antibiotic use, could potentially influence the action, efficacy, and stability of HMPA.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-15-9-4-6(2-3-8(9)12)7(11)5-10(13)14/h2-4,7,12H,5,11H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHHJKPPALHKMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(CC(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70477482 | |
| Record name | 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70477482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | |
CAS RN |
72076-93-8 | |
| Record name | 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70477482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 72076-93-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










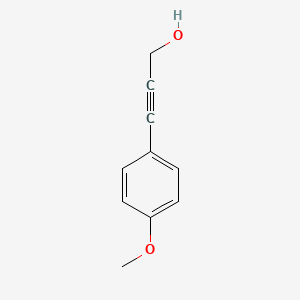
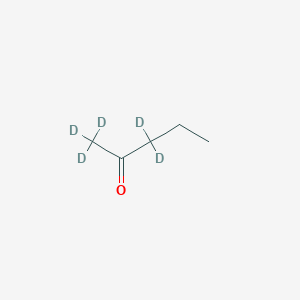
![4-[3-(Perfluorooctyl)-1-propyloxy]benzaldehyde](/img/structure/B1601078.png)
